N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide
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Overview
Description
N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide is a complex organic compound belonging to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide typically involves multiple steps, starting with the construction of the pyrrolo[1,2-b][1,2,4]triazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide has shown potential as a necroptosis inhibitor, which can be useful in studying cell death mechanisms and developing treatments for diseases related to necroptosis.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it may bind to and inhibit key proteins involved in the necroptosis pathway, thereby preventing cell death.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share structural similarities and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Necroptosis inhibitors: Other necroptosis inhibitors may have different core structures but share the common goal of inhibiting cell death pathways.
Uniqueness: N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide stands out due to its specific structural features and its potential applications in both research and industry. Its unique combination of properties makes it a valuable compound for further study and development.
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-4-9(15)13-8-5-7(2)14-10(8)11-6-12-14/h6-8H,5H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXTOQOKVWNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(N2C1=NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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